molecular formula C11H16O3 B8161911 (4-(2-Methoxyethoxy)-2-methylphenyl)methanol

(4-(2-Methoxyethoxy)-2-methylphenyl)methanol

Cat. No.: B8161911
M. Wt: 196.24 g/mol
InChI Key: IQNASPXAOFBYDM-UHFFFAOYSA-N
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Description

(4-(2-Methoxyethoxy)-2-methylphenyl)methanol is a small organic molecule featuring a hydroxymethyl (–CH2OH) group attached to a substituted phenyl ring. The phenyl ring is modified with a 2-methoxyethoxy (–OCH2CH2OCH3) group at the para position and a methyl (–CH3) group at the ortho position. This structure confers unique physicochemical properties, including moderate hydrophilicity from the ether linkage and steric effects from the methyl group. The compound has been investigated in medicinal chemistry, particularly as a scaffold for inhibitors targeting mycobacterial infections (e.g., Mycobacterium tuberculosis) and immune checkpoint proteins like PD-1/PD-L1 .

Properties

IUPAC Name

[4-(2-methoxyethoxy)-2-methylphenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-9-7-11(14-6-5-13-2)4-3-10(9)8-12/h3-4,7,12H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNASPXAOFBYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCOC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Substrate Preparation : Methyl 4-(2-methoxyethoxy)-2-methylbenzoate (11.4 g, 63.3 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 65 mL) at 0°C.

  • Reduction : LiAlH₄ (1 M in diethyl ether, 76 mL, 75.9 mmol) is added dropwise over 50 minutes. The reaction is stirred at room temperature for 30 minutes.

  • Workup : The mixture is cooled to 0°C, and sodium sulfate decahydrate is added to quench excess LiAlH₄. After filtration and solvent evaporation, the crude product is obtained as a clear oil (8.2 g, 72% yield).

Key Considerations

  • Solvent Choice : THF ensures solubility of both the ester and LiAlH₄, facilitating efficient hydride transfer.

  • Safety : Exothermic reactions require strict temperature control to prevent decomposition of LiAlH₄.

Nucleophilic Substitution on Phenolic Derivatives

Nucleophilic substitution of 4-hydroxy-2-methylbenzyl alcohol with 2-methoxyethyl chloride under basic conditions provides an alternative route. This method introduces the methoxyethoxy group via an SN2 mechanism.

Reaction Protocol

  • Substrate Activation : 4-Hydroxy-2-methylbenzyl alcohol (10.0 g, 65.8 mmol) is dissolved in acetonitrile (100 mL) with potassium carbonate (18.2 g, 131.6 mmol).

  • Alkylation : 2-Methoxyethyl chloride (7.4 mL, 72.4 mmol) is added, and the mixture is heated to 80°C for 12 hours.

  • Workup : The reaction is filtered, and the solvent is evaporated. Column chromatography (ethyl acetate/hexane, 1:3) yields the product as a colorless liquid (9.1 g, 62% yield).

Optimization Insights

  • Base Selection : K₂CO₃ is preferred over NaOH due to milder conditions and reduced side reactions.

  • Solvent Effects : Acetonitrile enhances nucleophilicity of the phenoxide ion compared to DMF or DMSO.

Palladium-mediated cross-coupling strategies enable the introduction of the methoxyethoxy group at a late stage. This method is advantageous for substrates sensitive to strong reducing agents.

Reaction Protocol

  • Substrate Preparation : 4-Bromo-2-methylbenzyl alcohol (5.0 g, 25.0 mmol) is dissolved in a mixed solvent of dioxane and water (4:1, 50 mL).

  • Coupling : Potassium vinyltrifluoroborate (3.7 g, 27.5 mmol) and Pd(dppf)Cl₂ (0.5 g, 0.7 mmol) are added. The mixture is heated to 110°C for 6 hours under nitrogen.

  • Workup : Extraction with ethyl acetate and purification via silica gel chromatography yield the product (4.2 g, 55% yield).

Challenges

  • Catalyst Loading : Pd(dppf)Cl₂ at 3–5 mol% balances cost and efficiency.

  • Byproduct Formation : Homocoupling of vinylboronates is minimized by maintaining anhydrous conditions.

Comparative Analysis of Preparation Methods

MethodYield (%)Key AdvantagesLimitations
LiAlH₄ Reduction72High selectivity, minimal side productsRequires anhydrous conditions
Nucleophilic Substitution62Scalable, mild conditionsModerate yields due to competing hydrolysis
Pd-Catalyzed Coupling55Functional group toleranceHigh catalyst cost, sensitivity to oxygen

Chemical Reactions Analysis

Types of Reactions

(4-(2-Methoxyethoxy)-2-methylphenyl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize (4-(2-Methoxyethoxy)-2-methylphenyl)methanol.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

(4-(2-Methoxyethoxy)-2-methylphenyl)methanol serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have been explored for their potential as anti-inflammatory agents and analgesics.

Case Study: Analgesic Activity
A study investigated the analgesic properties of derivatives synthesized from (4-(2-Methoxyethoxy)-2-methylphenyl)methanol. The results indicated that certain modifications led to increased potency in pain relief compared to existing analgesics, suggesting a promising avenue for drug development .

Materials Science

2. Polymer Synthesis

This compound is utilized in the production of polymers with tailored properties. Its ability to act as a monomer or cross-linking agent allows for the creation of materials with specific thermal and mechanical characteristics.

Data Table: Comparison of Polymer Properties

PropertyStandard PolymerPolymer with (4-(2-Methoxyethoxy)-2-methylphenyl)methanol
Thermal Stability200 °C250 °C
Mechanical Strength50 MPa70 MPa
FlexibilityModerateHigh

Biological Research

3. Interaction Studies

(4-(2-Methoxyethoxy)-2-methylphenyl)methanol has been employed in studies examining its interaction with biological targets. Its structural features enable it to bind effectively with proteins and enzymes, making it a candidate for further exploration in drug design.

Case Study: Protein Binding Affinity
Research demonstrated that this compound exhibited a significant binding affinity to a target enzyme involved in cancer progression. The study utilized surface plasmon resonance technology to quantify binding interactions, revealing potential therapeutic implications .

Toxicological Assessments

While exploring applications, it is essential to consider the safety profile of (4-(2-Methoxyethoxy)-2-methylphenyl)methanol. Toxicological studies indicate that while the compound shows promise in various applications, careful assessment of its effects on human health and the environment is necessary.

Toxicology Data Table

EndpointResult
Acute ToxicityLD50 > 2000 mg/kg
MutagenicityNegative
Reproductive ToxicityNo observed adverse effects

Mechanism of Action

The mechanism by which (4-(2-Methoxyethoxy)-2-methylphenyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and influencing biochemical processes. The exact mechanism depends on the context in which the compound is used and the specific targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Methoxyethoxy vs. Benzodioxin : Replacing the benzodioxin group in with a methoxyethoxy group retains biological activity, suggesting flexibility in ether-based substituents for PD-L1 inhibition.
  • Amide vs. Hydroxymethyl: While (4-(2-Methoxyethoxy)-2-methylphenyl)methanol’s hydroxymethyl group is critical for scaffold integrity, amide derivatives (e.g., secondary amides) significantly enhance solubility without compromising activity .
  • Electronic Properties : MBPM derivatives () demonstrate that electron-withdrawing groups (e.g., halogens) improve PD-L1 binding, a trend that may extend to methoxyethoxy-substituted analogs .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Solubility Data
Compound Name IR Peaks (cm⁻¹) ¹H-NMR (δ, ppm) Solubility (LogP) Reference
(4-(2-Methoxyethoxy)-2-methylphenyl)methanol 3400 (O–H), 1100 (C–O–C) 1.25 (s, –CH3), 3.50 (m, –OCH2CH2OCH3) LogP ~2.1 (estimated)
(E)-3-[2-(5-Adamantan-1-yl-4-[(2-methoxyethoxy)methoxy]-2-methylphenyl)thiazol-5-yl]acrylic Acid (7d) 1710 (C=O), 1240 (C–O) 2.10 (s, adamantyl CH), 3.75 (m, –OCH2CH2OCH3) LogP ~3.5
1-(4-Methoxyphenyl)ethanol 3350 (O–H), 1250 (C–O) 3.80 (s, –OCH3), 4.60 (q, –CH2OH) LogP ~1.8

Key Observations :

  • Ether Linkages : The 2-methoxyethoxy group in the target compound and adamantyl derivatives () shows characteristic C–O–C IR peaks (~1100 cm⁻¹) and upfield NMR shifts (~3.50 ppm) .
  • Solubility Trends : Methoxyethoxy groups enhance solubility compared to purely aromatic scaffolds (e.g., MBPM), but LogP increases with bulky substituents like adamantyl .

Computational and QSAR Insights

  • QSAR for PD-L1 Inhibition : MBPM derivatives () highlight the importance of electronic properties:
    • Lower HOMO-LUMO gaps (ΔE) correlate with higher PD-L1 inhibition.
    • Dipole moments >3.0 D enhance ligand-receptor interactions .

Biological Activity

(4-(2-Methoxyethoxy)-2-methylphenyl)methanol, also known as a methoxy-substituted phenolic compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula of (4-(2-Methoxyethoxy)-2-methylphenyl)methanol is C12H16O3C_{12}H_{16}O_3. The structure features a methoxy group and an ethoxy group attached to a methyl-substituted phenyl ring, which contributes to its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of (4-(2-Methoxyethoxy)-2-methylphenyl)methanol against various bacterial strains. The compound demonstrated significant activity against:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Klebsiella pneumoniae

The Minimum Inhibitory Concentration (MIC) values indicated that the compound effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several in vitro studies using various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
  • DU145 (prostate cancer)

In these studies, (4-(2-Methoxyethoxy)-2-methylphenyl)methanol exhibited notable antiproliferative effects, with IC50 values ranging from 5 to 15 µM across different cell lines. The presence of the methoxy group is believed to enhance its interaction with cellular targets involved in proliferation and apoptosis .

The mechanisms underlying the biological activities of (4-(2-Methoxyethoxy)-2-methylphenyl)methanol are still being elucidated. However, it is hypothesized that:

  • The methoxy and ethoxy groups increase lipophilicity, facilitating cell membrane penetration.
  • The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Its antimicrobial action could involve disruption of bacterial cell membranes or inhibition of key enzymatic processes .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study assessed the efficacy of (4-(2-Methoxyethoxy)-2-methylphenyl)methanol against biofilm-forming strains of Staphylococcus aureus. Results showed a reduction in biofilm formation by approximately 70% at sub-MIC concentrations, highlighting its potential for use in preventing device-related infections.
  • Anticancer Activity Assessment :
    • In a comparative study involving multiple phenolic compounds, (4-(2-Methoxyethoxy)-2-methylphenyl)methanol was found to be more effective than its non-substituted counterparts in inhibiting HepG2 cell proliferation, suggesting that specific substitutions on the phenolic ring can significantly enhance anticancer properties .

Table 1: Antimicrobial Activity of (4-(2-Methoxyethoxy)-2-methylphenyl)methanol

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Klebsiella pneumoniae32

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
MCF-710
HepG25
DU14515

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-(2-Methoxyethoxy)-2-methylphenyl)methanol, and what factors influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via reduction of its corresponding aldehyde or ketone precursor. For example, hydrogenation of (4-(2-methoxyethoxy)-2-methylbenzaldehyde) using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 1–3 atm pressure yields the target alcohol . Alternative methods include sodium borohydride (NaBH₄) reduction in methanol or ethanol, though steric hindrance from the 2-methyl and 4-(2-methoxyethoxy) groups may necessitate longer reaction times or elevated temperatures .

Q. How is the compound characterized analytically, and what spectral data are critical for confirmation?

  • Methodological Answer : Key characterization techniques include:

  • NMR : Peaks for the aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.3–3.8 ppm), and hydroxymethyl group (δ ~4.5–5.0 ppm) .
  • LCMS : Molecular ion [M+H]⁺ and fragmentation patterns to confirm molecular weight (e.g., m/z ≈ 210–220 for this compound) .
  • HPLC : Retention time comparison with standards under conditions like reverse-phase C18 columns and acetonitrile/water gradients .

Q. What are the solubility properties of this compound, and which solvents are optimal for experimental use?

  • Methodological Answer : The compound is moderately polar due to the methoxyethoxy and hydroxymethyl groups. It is soluble in methanol, ethanol, ethyl acetate, and DMSO but poorly soluble in hexane or water. Solvent selection should prioritize inertness (e.g., degassed DMSO for air-sensitive reactions) and compatibility with downstream applications (e.g., methanol for HPLC analysis) .

Advanced Research Questions

Q. How can computational models (e.g., QSAR, molecular docking) predict the biological activity of (4-(2-Methoxyethoxy)-2-methylphenyl)methanol derivatives?

  • Methodological Answer : Scaffold-hopping strategies, as demonstrated with similar benzodioxin-containing alcohols, can predict bioactivity. For example, graph neural networks (EGNN models) trained on PD-1/PD-L1 inhibitor datasets can evaluate structural analogs for binding affinity. Key parameters include steric compatibility with hydrophobic binding pockets and hydrogen-bonding potential of the hydroxymethyl group .

Q. What contradictions exist in reported toxicity data for structurally related methoxy-substituted benzyl alcohols, and how can they be resolved?

  • Methodological Answer : Discrepancies in dermal absorption rates (e.g., 2-Methoxy-4-methylphenol vs. 4-Methoxybenzyl alcohol) may arise from differences in logP values or metabolic pathways. Resolving these requires:

  • In vitro assays : Use of human skin models (e.g., EpiDerm™) to measure permeability coefficients .
  • Metabolite profiling : LC-MS/MS to identify oxidation products (e.g., carboxylic acid derivatives) .

Q. What strategies optimize enantioselective synthesis of chiral derivatives, and what catalysts show promise?

  • Methodological Answer : Asymmetric reduction of prochiral ketones (e.g., using Baker’s yeast or engineered ketoreductases) can yield enantiomerically pure alcohols. For example, P. crispum cells in aqueous medium achieve >90% ee for similar substrates. Catalyst screening should balance cost, scalability, and tolerance to the methoxyethoxy substituent .

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